A Technical Guide to the Chemical Properties and Applications of 5-(Ethanesulfonyl)pyrimidin-2-amine
A Technical Guide to the Chemical Properties and Applications of 5-(Ethanesulfonyl)pyrimidin-2-amine
Abstract: The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents and biological molecules.[1][2] This guide provides an in-depth technical overview of 5-(Ethanesulfonyl)pyrimidin-2-amine, a substituted aminopyrimidine of significant interest to researchers in drug discovery and organic synthesis. This compound features a unique combination of a nucleophilic 2-amino group and a strongly electron-withdrawing 5-ethanesulfonyl group. This bifunctional nature makes it a versatile building block for creating complex molecular architectures with tailored physicochemical and biological properties. This document details its chemical properties, provides a plausible synthetic pathway, explores its reactivity, and discusses its potential applications, particularly in the development of targeted therapies such as kinase inhibitors.
Compound Identification and Structure
5-(Ethanesulfonyl)pyrimidin-2-amine is a heterocyclic compound featuring a central pyrimidine ring substituted at the C2 and C5 positions.
| Identifier | Value | Reference |
| IUPAC Name | 5-(Ethanesulfonyl)pyrimidin-2-amine | N/A |
| CAS Number | Not universally assigned; treated as a research chemical. | N/A |
| Molecular Formula | C₆H₉N₃O₂S | [3] |
| Molecular Weight | 187.22 g/mol | [3] |
| SMILES | CCS(=O)(=O)c1cncnc1N | N/A |
Physicochemical Properties
The physicochemical properties of 5-(Ethanesulfonyl)pyrimidin-2-amine are critical for its handling, reactivity, and behavior in biological systems. While experimental data for this specific molecule is sparse, properties can be estimated based on its structural analogue, 5-(Ethylsulfonyl)pyrimidin-4(3h)-imine, and general principles.
| Property | Value / Description | Reference |
| Physical Form | Expected to be a solid, crystalline powder at room temperature. | [4] |
| Melting Point | Not experimentally determined. Similar heterocyclic compounds have melting points in the range of 100-200 °C.[5] | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. | N/A |
| logP (Octanol/Water) | -0.32 (Calculated for isomer) | [3] |
| Topological Polar Surface Area (TPSA) | 86.67 Ų (Calculated for isomer) | [3] |
| Hydrogen Bond Donors | 2 (from -NH₂) | [3] |
| Hydrogen Bond Acceptors | 4 (from ring nitrogens and sulfonyl oxygens) | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 2-amino-5-bromopyrimidine. The key transformation is the introduction of the ethylsulfonyl moiety at the C5 position via a copper-catalyzed coupling with sodium ethanesulfinate. This method is a well-established procedure for the formation of aryl sulfones from aryl halides.
Experimental Protocol
Objective: To synthesize 5-(Ethanesulfonyl)pyrimidin-2-amine from 2-amino-5-bromopyrimidine.
Materials:
-
2-amino-5-bromopyrimidine (1.0 eq)
-
Sodium ethanesulfinate (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyrimidine, sodium ethanesulfinate, CuI, and L-Proline.
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(Ethanesulfonyl)pyrimidin-2-amine.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
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¹H NMR: Expected to show distinct signals for the two aromatic protons on the pyrimidine ring, a quartet for the methylene (-CH₂) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group. The amine (-NH₂) protons will appear as a broad singlet.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 188.22.
-
HPLC: To determine the purity of the final compound.
Chemical Reactivity and Stability
The chemical behavior of 5-(Ethanesulfonyl)pyrimidin-2-amine is dictated by the electronic properties of its functional groups.
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Nucleophilicity of the 2-Amino Group: The exocyclic amino group at the C2 position is a primary nucleophile.[6] It is the most reactive site for derivatization, readily undergoing reactions such as acylation, alkylation, sulfonylation, and urea formation. This functionality is frequently exploited in medicinal chemistry to introduce side chains that can interact with biological targets and fine-tune the molecule's properties.[1]
-
Influence of the Ethanesulfonyl Group: The -SO₂Et group is strongly electron-withdrawing. Its presence at the C5 position significantly decreases the electron density of the pyrimidine ring, making the ring less susceptible to electrophilic attack but potentially activating it for certain nucleophilic reactions. This group also influences the acidity of the N-H protons and can act as a hydrogen bond acceptor, which is a critical feature in molecular recognition by protein targets.
-
Reactivity of the Pyrimidine Ring: While sulfonyl groups at the C2 or C4 positions of a pyrimidine can act as excellent leaving groups for nucleophilic aromatic substitution (SₙAr), the reactivity at C5 is different.[7] The primary role of the C5-sulfonyl group is to modulate the electronic landscape of the entire scaffold.[7]
-
Tautomerism: Like many aminopyrimidines, this compound can exist in an amino-imino tautomeric equilibrium.[6] While the amino form is generally predominant, the presence of the imino tautomer can influence its reactivity profile and its binding mode in a biological context.
-
Stability and Storage: The compound is expected to be a stable solid under standard ambient conditions. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere, protected from light and moisture, at cool temperatures (2-8°C).[3]
Applications in Drug Discovery
The aminopyrimidine scaffold is a privileged structure in modern drug design, particularly for the development of protein kinase inhibitors.[2][8][9]
-
Kinase Inhibitor Scaffolds: The 2-aminopyrimidine core is a highly effective "hinge-binding" motif. The N1 and the exocyclic amino group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.[8]
-
Modulation of Properties: 5-(Ethanesulfonyl)pyrimidin-2-amine serves as an ideal starting point for library synthesis. The 2-amino group provides a vector for exploring structure-activity relationships (SAR) by introducing various substituents, while the 5-ethanesulfonyl group helps to optimize potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).
-
Therapeutic Targets: Derivatives of substituted aminopyrimidines have been successfully developed as inhibitors of numerous kinases involved in cancer and other diseases, including Polo-like kinase 4 (PLK4), Aurora kinases, and receptor tyrosine kinases like EGFR and VEGFR-2.[8][9][10] The unique electronic signature provided by the ethylsulfonyl group makes this scaffold particularly attractive for designing novel inhibitors with unique binding characteristics.
Safety and Handling
As a research chemical, a full toxicological profile for 5-(Ethanesulfonyl)pyrimidin-2-amine is not available. However, based on data from structurally related compounds, standard laboratory precautions should be observed.
-
GHS Hazard Classification (Predicted):
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[13]
-
Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.
-
Conclusion
5-(Ethanesulfonyl)pyrimidin-2-amine is a highly valuable building block for chemical and pharmaceutical research. Its distinct structural features—a nucleophilic amino group for derivatization and an electron-withdrawing ethylsulfonyl group for modulating electronic and physical properties—make it a versatile tool for constructing novel, biologically active molecules. Its potential as a core scaffold for kinase inhibitors underscores its importance for drug development professionals seeking to create next-generation targeted therapies. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.
References
-
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine. Crysdot LLC. [Link]
-
5-amino-2-(ethylsulfanyl)-4-pyrimidinol. SpectraBase. [Link]
-
Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. Royal Society of Chemistry. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine. Chemsrc. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Royal Society of Chemistry. [Link]
-
2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide. PubChem, National Institutes of Health. [Link]
-
Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. PubMed, National Institutes of Health. [Link]
-
5-Aminopyrimidin-2(1H)-one. PubChem, National Institutes of Health. [Link]
-
Material Safety Data Sheet - 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine. Cole-Parmer. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
N-(5-Amino-2-Methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-Amine. ExportersIndia. [Link]
Sources
- 1. 2-Ethylpyrimidin-5-amine | 1152519-74-8 | Benchchem [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine | 933685-78-0 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL | Benchchem [benchchem.com]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
